5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Overview
Description
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[72102,7]dodeca-5,7-diene-4,4,6-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile typically involves multiple steps, including the formation of the tricyclic core and the introduction of the amino, chloro, and fluoro substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Substitution Reactions: Introduction of the chloro and fluoro groups via nucleophilic substitution reactions.
Amination Reactions: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the nitrile groups to form primary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[721
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile
- 5-amino-3-(2-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile
Uniqueness
The presence of both chloro and fluoro substituents in 5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
5-amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5/c1-28-11-5-6-16(28)17-12(7-11)13(8-24)20(27)21(9-25,10-26)19(17)18-14(22)3-2-4-15(18)23/h2-4,7,11,16-17,19H,5-6,27H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNICZOASPRHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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